molecular formula C15H11N3OS2 B2613734 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207001-40-8

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2613734
CAS No.: 1207001-40-8
M. Wt: 313.39
InChI Key: GUHYVEGDIDIGCO-UHFFFAOYSA-N
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Description

1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS Number: 1207001-40-8) is a synthetic small molecule belonging to the 8H-indeno[1,2-d]thiazole chemical class. This compound has been identified in biochemical evaluations as an inhibitor of the SARS-CoV-2 3-Chymotrypsin-like protease (3CLpro/Mpro), a crucial enzyme for viral replication and transcription, making it a prominent therapeutic target for COVID-19 . The compound provides researchers with a valuable chemical probe for exploring novel non-peptidomimetic and non-covalent inhibitor scaffolds, distinct from the peptidomimetic designs like nirmatrelvir found in Paxlovid . Investigations into structure-activity relationships (SAR) within this chemical series reveal that the specific positioning of substituents and the integrity of the central 8H-indeno[1,2-d]thiazole core are critical for maintaining inhibitory potency . The presence of the thiophen-2-ylurea moiety contributes to the compound's binding interactions. This reagent is intended for use in in vitro enzymatic assays, mechanism of action studies, and as a lead compound for the further development of antiviral agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c19-14(16-12-6-3-7-20-12)18-15-17-13-10-5-2-1-4-9(10)8-11(13)21-15/h1-7H,8H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHYVEGDIDIGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Indeno-thiazole Core: The indeno-thiazole core can be synthesized via a cyclization reaction involving an indene derivative and a thioamide.

    Urea Formation: The thiophene derivative is then introduced through a reaction with an isocyanate to form the urea linkage.

Chemical Reactions Analysis

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazole or thiophene rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

Medicinal Chemistry

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea is being explored for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, derivatives have shown effectiveness against various cancer cell lines through enzyme inhibition mechanisms .
  • Anti-inflammatory Properties : The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : Research has indicated that this compound can be utilized in the development of OLEDs due to its ability to emit light when an electric current is applied. The incorporation of thiophene enhances charge transport properties, which is crucial for device efficiency.
  • Organic Photovoltaics (OPVs) : The compound's electronic characteristics also make it a promising candidate for use in OPVs, where it can contribute to improved light absorption and conversion efficiency.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can undergo various chemical transformations, facilitating the development of more complex structures. Its ability to participate in reactions such as oxidation and reduction allows for the introduction of diverse functional groups, broadening its applicability in synthetic chemistry .

Case Studies

Several studies have documented the efficacy of derivatives of this compound:

  • SARS-CoV-2 Inhibition : A study synthesized various 8H-indeno[1,2-d]thiazole derivatives and identified one with an IC50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. This highlights the compound's potential in antiviral drug development .
  • Antitubercular Activity : Another research effort focused on urea derivatives with thiophenylthiazole moieties demonstrated promising antitubercular activity through inhibition of InhA enzyme activity. This indicates a broader scope for therapeutic applications beyond oncology and virology .

Mechanism of Action

The mechanism of action of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Urea Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) Key Biological Data Reference
1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea Indeno[1,2-d]thiazole-urea Thiophen-2-yl N/A N/A N/A
1-(3-Chlorophenyl)-3-(4-(4-((piperazinyl)methyl)thiazol-2-yl)phenyl)urea Thiazole-urea 3-Chlorophenyl, piperazinyl 500.2 85.1 ESI-MS: 500.2 [M+H]+
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol Benzofuran-pyrimidine Thiophen-2-yl, hydroxy N/A N/A Anticandidal activity (IC50: 8–32 µg/mL)
1-{8H-Indeno[1,2-d]thiazol-2-yl}-3-(2-methoxyethyl)urea Indeno[1,2-d]thiazole-urea 2-Methoxyethyl 289.35 N/A Research use only ($402–$639/mg)

Table 2: Docking Results of Thiazole-Urea Derivatives

Compound (Analog) Binding Free Energy (kcal/mol) Inhibition Constant (nM) Target Receptor Reference
1-(Substituted phenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea -7.2 to -9.8 0.5–5.2 AA2AR

Biological Activity

1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2SC_{13}H_{10}N_2S with a molecular weight of 226.30 g/mol. The compound features an indeno-thiazole core linked to a thiophene moiety through a urea functional group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea group can act as a competitive inhibitor in enzyme-catalyzed reactions, potentially affecting various metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering signal transduction pathways involved in disease processes.
  • DNA Interaction : There is potential for intercalation into DNA, disrupting replication and transcription processes.

Biological Activities

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that derivatives of indeno-thiazole compounds exhibit significant anticancer properties. For instance, one study reported that related compounds demonstrated cytotoxic effects against cancer cell lines such as U937 and THP-1, with IC50 values indicating potent activity at low concentrations .

Antimicrobial Properties

The compound has shown promise in antimicrobial assays. Its structural components allow it to disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death. For example, thiazole derivatives have been highlighted for their antibacterial and antifungal activities .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds suggest that this compound may also exhibit these effects through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerCompounds showed IC50 values below 20 μM against U937 cells.
SARS-CoV-2 InhibitionIdentified as an inhibitor of the SARS-CoV-2 3CL protease with an IC50 of 6.42 μM.
AntimicrobialDemonstrated significant antibacterial activity against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of indeno-thiazole derivatives to optimize their biological activities. Variations in substituents on the indeno-thiazole core or thiophene ring significantly affect their potency and selectivity against specific targets .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea, and how are intermediates validated? A: The compound can be synthesized via multi-component coupling reactions involving thiazole, urea, and thiophene derivatives. For example, a reflux-based protocol using acetic acid as a catalyst (similar to triazole-thiourea-urea couplings) ensures efficient cyclization . Key intermediates, such as the indeno-thiazole core, are validated using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Chromatographic purification (e.g., silica gel column) is critical to isolate the final product .

Advanced Synthesis Challenges

Q: How can researchers address regioselectivity challenges during the formation of the indeno-thiazole moiety? A: Regioselectivity in indeno-thiazole synthesis is influenced by reaction temperature, solvent polarity, and catalyst choice. For instance, method optimization in analogous systems (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) showed that prolonged reflux in acetic acid enhances cyclization efficiency . Computational modeling (e.g., DFT calculations) can predict favorable reaction pathways to guide experimental design .

Basic Biological Activity Screening

Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A: Common assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays for kinases or proteases.
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent-blank controls are essential to validate results .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can computational methods enhance SAR analysis for this urea-thiazole hybrid? A: Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with target proteins (e.g., kinases). QSAR models built using descriptors like LogP, polar surface area, and H-bonding capacity can predict bioactivity trends. For example, substituents on the thiophene ring may modulate solubility and target affinity . Comparative studies with analogs lacking the indeno-thiazole moiety (e.g., simple phenylurea derivatives) highlight structural necessity .

Data Contradiction Resolution

Q: How should researchers resolve discrepancies between spectral data and expected structures? A: Contradictions in NMR/IR data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles.
  • Elemental analysis : Confirms stoichiometry.
  • X-ray crystallography : Provides unambiguous structural confirmation if crystals are obtainable .

Stability and Degradation Analysis

Q: What conditions accelerate hydrolytic degradation of this compound, and how is stability monitored? A: Acidic/basic conditions (e.g., pH < 3 or > 10) and elevated temperatures (>60°C) promote hydrolysis of the urea moiety. Stability is assessed via:

  • HPLC-UV : Tracks degradation products over time.
  • Mass spectrometry : Identifies hydrolyzed fragments (e.g., indeno-thiazole amine).
    Lyophilized storage at -20°C in inert atmospheres (argon) minimizes decomposition .

Scale-Up Challenges

Q: What purification challenges arise during gram-scale synthesis, and how are they mitigated? A: Scale-up often introduces impurities from side reactions (e.g., dimerization). Solutions include:

  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield.
  • Flash chromatography : Use gradient elution (hexane/ethyl acetate) for efficient separation.
    Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Mechanistic Studies

Q: What experimental techniques elucidate the reaction mechanism for urea-thiazole bond formation? A: Isotopic labeling (e.g., 15N-urea) combined with NMR tracks nitrogen incorporation into the thiazole ring. Kinetic studies under varying temperatures determine rate laws and activation energy. For example, pseudo-first-order kinetics in analogous triazole syntheses suggest a nucleophilic substitution mechanism .

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